molecular formula C7H7BrClNO B6296748 5-Bromo-2-chloro-4-(methoxymethyl)pyridine CAS No. 2356252-70-3

5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Cat. No. B6296748
CAS RN: 2356252-70-3
M. Wt: 236.49 g/mol
InChI Key: WAZJTKACMUDDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process has been successfully run on approximately 70 kg/batch with a total yield of 24% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO2/c1-11-5-6-3-8 (12-2)10-4-7 (6)9/h3-4H,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organic group from boron to palladium .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

5-Bromo-2-chloro-4-(methoxymethyl)pyridine has been studied for its potential therapeutic effects in a variety of diseases. It has been studied as a potential anti-inflammatory compound, and has been shown to reduce inflammation in animal models of asthma and allergic rhinitis. It has also been studied as a potential anti-cancer agent, and has been shown to reduce the growth of cancer cells in vitro. This compound has also been studied as a potential anti-viral agent, and has been shown to inhibit the replication of the hepatitis C virus in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-chloro-4-(methoxymethyl)pyridine in lab experiments include its low toxicity, low cost, and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and may degrade over time. In addition, its exact mechanism of action is not yet known, which can limit the scope of experiments that can be conducted.

Future Directions

The potential applications of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine are vast and there are numerous future directions that could be explored. One potential direction is to study its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to further investigate its mechanism of action and to develop new therapeutic strategies based on this knowledge. Additionally, this compound could be used to develop new drugs or drug delivery systems. Finally, further research could be conducted to determine the optimal dosage and delivery method for this compound.

Synthesis Methods

5-Bromo-2-chloro-4-(methoxymethyl)pyridine can be synthesized through a variety of methods. One method involves reacting bromoacetyl chloride with 2-chloro-4-methoxymethylpyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired this compound product. Other methods involve the use of palladium catalysts to facilitate the reaction.

Safety and Hazards

The safety information for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-chloro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJTKACMUDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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